3,5,7-Trimethyldecane
Overview
Description
3,5,7-Trimethyldecane: is an organic compound with the molecular formula C13H28 . It is a branched alkane, specifically a trimethyl-substituted decane. The compound is characterized by the presence of three methyl groups attached to the third, fifth, and seventh carbon atoms of the decane chain. This structure contributes to its unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trimethyldecane can be achieved through various organic synthesis methods. One common approach involves the alkylation of decane with methylating agents under controlled conditions. For instance, the Friedel-Crafts alkylation reaction can be employed, where decane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out at low temperatures to control the regioselectivity and yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of corresponding alkenes or alkynes. This process is conducted under high pressure and temperature conditions using metal catalysts such as palladium or platinum. The choice of catalyst and reaction conditions is crucial to achieving high selectivity and yield.
Chemical Reactions Analysis
Types of Reactions
3,5,7-Trimethyldecane undergoes various chemical reactions typical of alkanes, including:
Oxidation: The compound can be oxidized to form alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions are less common for alkanes, but under specific conditions, hydrogenation can occur.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of light or heat, leading to the formation of haloalkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or elevated temperatures.
Major Products Formed
Oxidation: Formation of 3,5,7-trimethyldecanol, 3,5,7-trimethyldecanal, or 3,5,7-trimethyldecanoic acid.
Substitution: Formation of 3,5,7-trimethyl-1-chlorodecane or 3,5,7-trimethyl-1-bromodecane.
Scientific Research Applications
3,5,7-Trimethyldecane has several applications in scientific research:
Chemistry: Used as a reference compound in the study of alkane reactivity and as a solvent in organic synthesis.
Biology: Investigated for its role in the metabolic pathways of certain microorganisms.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a component in lubricants and as a standard in chromatographic analysis.
Mechanism of Action
The mechanism of action of 3,5,7-Trimethyldecane in various applications depends on its chemical structure and properties. In biological systems, it may interact with lipid membranes due to its hydrophobic nature, affecting membrane fluidity and permeability. In chemical reactions, its branched structure influences its reactivity and the formation of specific products.
Comparison with Similar Compounds
Similar Compounds
- 3,5,8-Trimethyldecane
- 2,4,6-Trimethyldecane
- 2,3,5-Trimethyldecane
Uniqueness
3,5,7-Trimethyldecane is unique due to the specific positioning of its methyl groups, which affects its physical properties such as boiling point and density. This distinct structure also influences its reactivity in chemical reactions, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
3,5,7-trimethyldecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28/c1-6-8-12(4)10-13(5)9-11(3)7-2/h11-13H,6-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYBKVQWVSPNDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CC(C)CC(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10880572 | |
Record name | 3,5,7-Trimethyldecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10880572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90622-58-5, 127996-02-5 | |
Record name | Alkanes, C11-15-iso- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090622585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5,7-Trimethyldecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10880572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Alkanes, C11-15-iso- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.084.023 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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